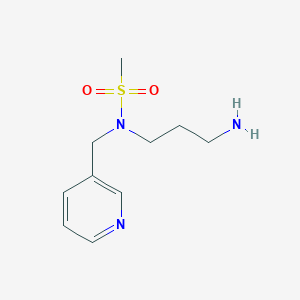
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Attachment of the Aminopropyl Chain: The intermediate is then reacted with 3-aminopropylamine under controlled conditions to form the desired product.
Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections or as an enzyme inhibitor.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with bacterial cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-(pyridin-3-ylmethyl)methanesulfonamide: Lacks the aminopropyl chain but shares the sulfonamide and pyridine moieties.
N-(3-aminopropyl)methanesulfonamide: Lacks the pyridine ring but contains the aminopropyl and sulfonamide groups.
Uniqueness
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the presence of both the aminopropyl chain and the pyridine ring, which may confer distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide (CAS: 1019389-82-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H17N3O2S
- Molecular Weight : 243.33 g/mol
- Purity : 97% .
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Kinesin Spindle Protein Inhibition : The compound has been identified as a potential inhibitor of kinesin spindle protein (KSP), which plays a critical role in mitosis. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells, specifically inducing a monopolar spindle phenotype that is characteristic of KSP inhibition .
- Induction of Apoptosis : Studies have shown that similar compounds induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves the activation of apoptotic pathways, leading to cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- KSP Inhibitors : A study focused on the structure-activity relationship of KSP inhibitors highlighted the efficacy of compounds similar to this compound in arresting cell division and inducing cell death in cancer models. These findings support the potential clinical application of KSP inhibitors in oncology .
- Apoptotic Mechanisms : Research involving new derivatives has demonstrated significant pro-apoptotic activity against various cancer cell lines, confirming that compounds with similar structures can effectively trigger apoptosis through mitochondrial pathways and caspase activation .
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10/h2,4,6,8H,3,5,7,9,11H2,1H3 |
InChI Key |
KAVOLDBQYHUPOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCCN)CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















